An In-depth Technical Guide to 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile (CAS 1270380-93-2): A Molecule of Emerging Interest
An In-depth Technical Guide to 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile (CAS 1270380-93-2): A Molecule of Emerging Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Hybrid Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile emerges as a molecule of significant interest, wedding the three-dimensional saturation of the pyrrolidine ring with the aromatic, electron-deficient pyridinecarbonitrile core. The pyrrolidine moiety is a ubiquitous feature in a vast array of natural products and FDA-approved drugs, valued for its ability to explore chemical space in three dimensions and establish crucial stereochemical interactions with biological targets.[1][2][3] Conversely, the pyridinecarbonitrile scaffold is a known pharmacophore present in molecules with diverse biological activities, including potential anticancer properties.[4]
This technical guide serves as a comprehensive overview for researchers embarking on the study of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile. It will delve into its fundamental properties, propose robust synthetic and analytical methodologies, and explore its potential pharmacological landscape based on the rich chemistry of its constituent parts.
Physicochemical Properties and Structural Attributes
While extensive experimental data for this specific molecule is not widely published, we can infer key properties from its structure and available data from chemical suppliers.[5] A summary of its basic characteristics is presented below.
| Property | Value | Source |
| CAS Number | 1270380-93-2 | EvitaChem[5] |
| Molecular Formula | C10H11N3 | EvitaChem[5] |
| Molecular Weight | 173.219 g/mol | EvitaChem[5] |
| Predicted LogP | ~0.5 - 1.5 | (Cheminformatic Estimation) |
| Predicted pKa | ~8.5 - 9.5 (Pyrrolidine N) | (Based on similar structures) |
| Predicted Solubility | Soluble in polar organic solvents | (Inference) |
The presence of the basic nitrogen in the pyrrolidine ring suggests that this compound will form salts with acids, a property that can be exploited for purification and formulation. The nitrile group on the pyridine ring is a potential hydrogen bond acceptor and can participate in dipole-dipole interactions.
Proposed Synthetic Strategies: A Roadmap to Synthesis
The synthesis of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile can be approached through several established methodologies in heterocyclic chemistry. A logical and efficient pathway would involve the coupling of a protected pyrrolidine derivative with a functionalized pyridine ring. Below is a proposed synthetic workflow.
Caption: Proposed synthetic workflow for 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
This protocol outlines a general procedure based on a Suzuki coupling reaction, a robust and widely used method for C-C bond formation.
1. Reagents and Materials:
-
5-Bromo-3-pyridinecarbonitrile
-
(S)-N-Boc-2-pyrrolidinylboronic acid pinacol ester
-
Pd(dppf)Cl2 (Palladium catalyst)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
2. Step-by-Step Procedure:
- To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-3-pyridinecarbonitrile (1.0 eq), (S)-N-Boc-2-pyrrolidinylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and potassium carbonate (3.0 eq).
- Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain N-Boc-5-(2-pyrrolidinyl)-3-pyridinecarbonitrile.
- Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Concentrate the reaction mixture under reduced pressure.
- Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
- Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the final product, 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile. Further purification may be achieved by recrystallization or preparative HPLC.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl2 is chosen for its efficiency in cross-coupling reactions involving heteroaromatic compounds.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.
-
Boc Protection: The tert-Butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen from participating in side reactions and can be easily removed under acidic conditions.
-
Aqueous Base: The presence of water and a base like K2CO3 is crucial for the transmetalation step in the Suzuki coupling catalytic cycle.
Analytical Characterization: Ensuring Purity and Structural Integrity
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons on the pyridine ring and aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling constants will be diagnostic.
-
¹³C NMR: Will show the number of chemically distinct carbon atoms. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-125 ppm range.[6][7]
-
2D NMR (COSY, HSQC): These experiments will be crucial for unambiguously assigning the proton and carbon signals, especially for the pyrrolidine ring protons.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 174.103. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Tandem MS (MS/MS) can be used to study fragmentation patterns, which may involve the loss of the pyrrolidine ring, providing further structural confirmation.[8][9][10]
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with both UV and mass spectrometric detection (LC-MS) should be used to assess the purity of the final compound. A reversed-phase C18 column with a gradient of water and acetonitrile containing a small amount of formic acid or trifluoroacetic acid is a good starting point for method development.
Potential Pharmacological Profile and Therapeutic Applications
The hybrid nature of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile suggests several potential avenues for pharmacological activity.
-
Neurological Disorders: The pyrrolidine scaffold is a key component of nootropic drugs (e.g., piracetam) and other CNS-active agents.[1][3] The molecule's polarity and potential to cross the blood-brain barrier should be investigated.
-
Oncology: Pyridinecarbonitrile derivatives have been explored as anticancer agents.[4] Potential mechanisms could involve kinase inhibition or disruption of other signaling pathways crucial for cancer cell proliferation.
-
Infectious Diseases: The pyrrolidine ring is found in some antibacterial and antiviral compounds.[11] The molecule could be screened against a panel of bacterial and viral targets.
Caption: Potential biological targets for 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.
Proposed Biological Screening Assays
A tiered screening approach is recommended to efficiently evaluate the biological activity of this compound.
1. Primary Screening:
-
Cell Viability Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects.
-
Antibacterial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) against a panel of gram-positive and gram-negative bacteria.
-
Receptor Binding Assays: If CNS activity is hypothesized, screen against a panel of common CNS receptors (e.g., dopamine, serotonin, GABA receptors).
2. Secondary and Mechanistic Assays:
-
Kinase Inhibition Assays: If anticancer activity is observed, screen against a panel of kinases known to be involved in cancer progression.
-
Mechanism of Action Studies: Depending on the primary screening results, further assays could include cell cycle analysis, apoptosis assays, or electrophysiology studies.
Toxicology and Safety Considerations
Preliminary toxicological assessment is crucial. The pyridine moiety, in some cases, can be associated with hepatotoxicity.[12] Therefore, in vitro cytotoxicity assays using primary hepatocytes should be conducted early in the development process. In vivo studies in rodent models would be necessary to establish a preliminary safety profile, including acute toxicity and dose-range finding studies.
Conclusion and Future Directions
5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile represents a promising, yet underexplored, chemical entity. Its structure, combining the favorable properties of the pyrrolidine and pyridinecarbonitrile scaffolds, warrants a thorough investigation into its synthetic accessibility and pharmacological potential. The methodologies and research framework outlined in this guide provide a solid foundation for scientists to unlock the potential of this intriguing molecule. Future research should focus on the stereoselective synthesis of its enantiomers, as the stereochemistry of the pyrrolidine ring is likely to be a critical determinant of its biological activity.[2] A comprehensive structure-activity relationship (SAR) study, involving modifications to both the pyrrolidine and pyridine rings, will be essential for optimizing its potency and selectivity for any identified biological targets.
References
- EvitaChem. Screening Compounds P30008.
- Kumar, A., & Singh, P. (2021).
- ChemicalBook. 3-Pyrrolidinecarbonitrile, hydrochloride (1:1), (3S)-(1153950-49-2) 1 H NMR.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Singh, P., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances.
-
PubChem. Pyridine-2-carbonitrile. [Link]
-
ATSDR. Pyridine Tox Profile. [Link]
- Thermo Fisher Scientific.
-
PubChem. 5-Chloropyridine-3-carbonitrile. [Link]
-
MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
PubMed. Quinolone antibacterials: synthesis and biological activity of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains. [Link]
- Wiley. 2-[[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- - Optional[1H NMR] - Spectrum.
- Google Patents. US8900549B2 - Compositions and methods for delivering a substance to a biological target.
-
PMC - NIH. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]
-
CAS Common Chemistry. 2,6-Bis[(2-hydroxyethyl)amino]-4-methyl-3-pyridinecarbonitrile. [Link]
- Google Patents.
-
PMC - NIH. Pyrrolidine synthesis via ring contraction of pyridines. [Link]
-
PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]
-
MDPI. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]
-
PMC - NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PMC - NIH. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
MDPI. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]
-
PMC - NIH. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. [Link]
-
NIST WebBook. 3-Pyridinecarbonitrile. [Link]
-
PubMed. Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. [Link]
-
NIST WebBook. Pyrrolidine. [Link]
-
ScienceDirect. Metabolism and toxicological detection of the new designer drug 39,49-methylenedioxy-a-pyrrolidinopropiophenone studied in urin. [Link]
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening Compounds P30 | EvitaChem [evitachem.com]
- 6. 3-Pyrrolidinecarbonitrile, hydrochloride (1:1), (3S)-(1153950-49-2) 1H NMR [m.chemicalbook.com]
- 7. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 8. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine [webbook.nist.gov]
- 11. Quinolone antibacterials: synthesis and biological activity of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
